molecular formula C13H16ClNO3 B1427287 2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid CAS No. 1294496-58-4

2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid

Cat. No. B1427287
Key on ui cas rn: 1294496-58-4
M. Wt: 269.72 g/mol
InChI Key: XYNJWVZKEHCRHZ-UHFFFAOYSA-N
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Patent
US08951999B2

Procedure details

A mixture of 5-(aminomethyl)-2-methylbenzoic acid hydrochloride (3.2 g, 14 mmol), BSTFA (2.26 mL, 14 mmol) and 50 mL THF was heated to reflux for 1 h and cooled to 0° C. 10 mL of TEA were added, followed by 1.77 mL (14 mmol) Piv-Cl in 50 mL THF. The mixture was stirred overnight at rt, concentrated i.vac., diluted with water and acidified with 22 mL glacial acetic acid. After 30 min it was extracted 3× with DCM, the organic phase was dried with Na2SO4, concentrated i.vac and purified via MPLC. Yield: 2.57 g (66%). MS [M+H]+=270 (Cl-isotope pattern); HPLC: Rt=4.09 min (Method MC-2).
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.26 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.77 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][CH2:3][C:4]1[CH:5]=[CH:6][C:7](C)=[C:8]([CH:12]=1)[C:9]([OH:11])=[O:10].FC(F)(F)C(=N[Si](C)(C)C)O[Si](C)(C)C.[C:29](Cl)([C:31]([CH3:34])([CH3:33])[CH3:32])=[O:30]>C1COCC1>[Cl:1][C:7]1[CH:6]=[CH:5][C:4]([CH2:3][NH:2][C:29]([C:31]([CH3:34])([CH3:33])[CH3:32])=[O:30])=[CH:12][C:8]=1[C:9]([OH:11])=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
Cl.NCC=1C=CC(=C(C(=O)O)C1)C
Name
Quantity
2.26 mL
Type
reactant
Smiles
FC(C(O[Si](C)(C)C)=N[Si](C)(C)C)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
TEA
Quantity
10 mL
Type
reactant
Smiles
Step Three
Name
Quantity
1.77 mL
Type
reactant
Smiles
C(=O)(C(C)(C)C)Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated i.vac
ADDITION
Type
ADDITION
Details
, diluted with water
EXTRACTION
Type
EXTRACTION
Details
After 30 min it was extracted 3× with DCM
Duration
30 min
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated i.vac
CUSTOM
Type
CUSTOM
Details
purified via MPLC

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=C(C(=O)O)C=C(C=C1)CNC(=O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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